molecular formula C16H26N2O2S2 B2393070 7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one CAS No. 1795497-91-4

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one

Cat. No.: B2393070
CAS No.: 1795497-91-4
M. Wt: 342.52
InChI Key: MFWKADQPRBLIQI-UHFFFAOYSA-N
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Description

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains a spirocyclic framework, which is a structural motif where two rings are connected through a single atom. This compound also features a dithiolane ring, which is a five-membered ring containing two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dithiolane ring through the reaction of a suitable dithiol with a pentanoyl chloride derivative. This intermediate is then reacted with a diazaspiro compound under controlled conditions to form the final product. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, and specific solvents like dichloromethane or tetrahydrofuran to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the compound can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: The compound’s unique structural features make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The dithiolane ring can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the spirocyclic framework can influence the compound’s binding affinity and selectivity for various biological targets. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(1,2-Dithiolan-3-yl)pentanoic acid: This compound shares the dithiolane ring but lacks the spirocyclic framework.

    2-[5-(1,2-Dithiolan-3-yl)pentanoyl]hydrazone: Similar in structure but contains a hydrazone group instead of the diazaspiro framework.

Uniqueness

7-[5-(1,2-Dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[45]decan-3-one is unique due to its combination of a dithiolane ring and a spirocyclic framework

Properties

IUPAC Name

7-[5-(dithiolan-3-yl)pentanoyl]-2,7-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S2/c19-14-10-16(11-17-14)7-3-8-18(12-16)15(20)5-2-1-4-13-6-9-21-22-13/h13H,1-12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWKADQPRBLIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=O)NC2)CN(C1)C(=O)CCCCC3CCSS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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